2-(1H-1,2,4-Triazol-5-yl)pyrazine
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Overview
Description
Mechanism of Action
Mode of Action
It is known that the triazole moiety in the compound can actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets by forming a bond with the nitrogen atoms of the triazole moiety .
Result of Action
Some studies suggest that compounds with a triazole moiety can exhibit cytotoxic activities against certain tumor cell lines , indicating potential anticancer properties.
Biochemical Analysis
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
Any effects on metabolic flux or metabolite levels are also not documented .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-Triazol-5-yl)pyrazine typically involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF or NaNO₂ in aqueous acetic acid . This process includes aminating the pyrazine ring followed by nitrosation to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-Triazol-5-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed.
Major Products Formed
The major products formed from these reactions include various substituted triazole and pyrazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(1H-1,2,4-Triazol-5-yl)pyrazine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(1,2,3-triazol-4-yl)pyrazine: Similar in structure but with different substitution patterns.
1,2,4-Triazole: Shares the triazole ring but lacks the pyrazine component.
Pyrazine: Contains the pyrazine ring but lacks the triazole component.
Uniqueness
2-(1H-1,2,4-Triazol-5-yl)pyrazine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5/c1-2-8-5(3-7-1)6-9-4-10-11-6/h1-4H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVERQPQFEHVFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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